molecular formula C15H21N3S B5693672 5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B5693672
M. Wt: 275.4 g/mol
InChI Key: FTDHWQCFHIBPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazine derivatives This compound is characterized by the presence of a triazinane ring substituted with cyclohexyl and phenyl groups, as well as a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine and phenylisothiocyanate in the presence of a base, such as triethylamine, to form the desired triazinane-thione structure. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound may also interact with DNA or RNA, leading to the inhibition of replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and phenyl groups, along with the thione functionality, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDHWQCFHIBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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